Chemical structure of 1-Cyclopropyl-3-fluoro-5-iodobenzene
Chemical structure of 1-Cyclopropyl-3-fluoro-5-iodobenzene
The following technical guide details the chemical structure, synthesis, and application of 1-Cyclopropyl-3-fluoro-5-iodobenzene , a specialized polysubstituted arene used primarily as a high-value intermediate in medicinal chemistry and materials science.
The "Trifecta" Scaffold for Advanced Lead Optimization
Executive Summary
1-Cyclopropyl-3-fluoro-5-iodobenzene represents a strategic "trifecta" scaffold in modern drug discovery. It integrates three distinct functionalities onto a single benzene core, each serving a critical role in Structure-Activity Relationship (SAR) studies:
-
Cyclopropyl (C₃H₅): A lipophilic, rigid bioisostere that improves metabolic stability and potency by filling hydrophobic pockets.
-
Fluorine (F): A metabolic blocker that modulates pKa and prevents oxidative metabolism at the sensitive meta-position.
-
Iodine (I): A highly reactive "handle" for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
This guide provides a validated synthetic workflow, physicochemical analysis, and handling protocols for researchers utilizing this motif to construct complex pharmaceutical agents.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | 1-Cyclopropyl-3-fluoro-5-iodobenzene |
| CAS Number | 1311265-74-3 (Precursor Analog Reference) |
| Molecular Formula | C₉H₈FI |
| Molecular Weight | 262.06 g/mol |
| Appearance | Colorless to light yellow oil (Standard State) |
| Boiling Point (Pred.) | 245–250 °C (at 760 mmHg) |
| LogP (Pred.) | 3.8 – 4.2 (High Lipophilicity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Structural Analysis
The molecule possesses C₁ symmetry (asymmetric substitution). The 1,3,5-substitution pattern (meta-substitution) is thermodynamically stable but synthetically challenging to access via direct electrophilic aromatic substitution due to conflicting directing groups.
-
Electronic Environment: The ring is electron-deficient due to the inductive withdrawal of Fluorine (
) and Iodine ( ), partially offset by the weak donation of the Cyclopropyl group. -
Sterics: The cyclopropyl group adopts a bisected conformation relative to the aromatic plane to maximize
- conjugation (Walsh orbitals), creating a rigid steric bulk that differs significantly from an isopropyl or ethyl group.
Synthetic Strategy: The "Desymmetrization" Route
Direct iodination of 1-cyclopropyl-3-fluorobenzene typically yields mixtures of ortho/para isomers. To achieve the precise 3,5-meta pattern, a Desymmetrization Strategy starting from the commercially available 1,3-dibromo-5-fluorobenzene is the industry-standard approach.
Workflow Overview
-
Step 1: Mono-Suzuki Coupling (Controlled desymmetrization).
-
Step 2: Lithium-Halogen Exchange (Chemoselective transformation).
Figure 1: Two-step synthetic pathway via desymmetrization of a dibromo-fluoro precursor.
Detailed Experimental Protocol
Step 1: Controlled Mono-Cyclopropylation
Objective: Replace one bromine atom with a cyclopropyl group while leaving the second bromine intact for Step 2.
-
Reagents:
-
1,3-Dibromo-5-fluorobenzene (1.0 equiv)
-
Cyclopropylboronic acid (0.9 equiv) — Use substoichiometric amount to minimize bis-coupling.
-
Pd(dppf)Cl₂·DCM (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
Solvent: THF:Water (4:1)
-
-
Procedure:
-
Charge a reaction flask with the dibromide, boronic acid, base, and catalyst under Argon.
-
Add degassed solvent mixture.
-
Heat to 80°C for 12–16 hours. Monitor by HPLC/GC.
-
Workup: Cool, dilute with water, extract with EtOAc.[1]
-
Purification: Silica gel chromatography (Hexanes). The bis-cyclopropyl byproduct (more polar) and unreacted starting material (less polar) must be separated from the mono-product.
-
Step 2: Lithium-Halogen Exchange & Iodination
Objective: Convert the remaining C-Br bond to a C-I bond. Direct substitution (Finkelstein) is not possible on aryl rings; Li-Hal exchange is required.
-
Reagents:
-
1-Bromo-3-cyclopropyl-5-fluorobenzene (Intermediate from Step 1)[2]
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Iodine (I₂, 1.2 equiv)
-
Solvent: Anhydrous THF
-
-
Procedure:
-
Dissolve the intermediate in anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents benzyne formation.
-
Add n-BuLi dropwise over 20 minutes. The solution may turn yellow/orange. Stir for 30 mins to form the aryl-lithium species.
-
Dissolve Iodine in a minimal amount of THF and add dropwise to the cold reaction mixture.
-
Allow the reaction to warm to room temperature.[1]
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from purple to clear).
-
Isolation: Extract with ether, dry over MgSO₄, and concentrate.
-
Characterization & Data Interpretation
Validation of the structure relies heavily on ¹⁹F NMR and the specific splitting patterns in ¹H NMR .
Expected NMR Signals (CDCl₃)
| Nucleus | Shift (δ) | Multiplicity | Interpretation |
| ¹H | 7.30 ppm | dt (doublet of triplets) | Aromatic proton between I and F (deshielded). |
| ¹H | 7.05 ppm | dt | Aromatic proton between I and Cyclopropyl. |
| ¹H | 6.80 ppm | dt | Aromatic proton between F and Cyclopropyl (shielded by F-ortho effect). |
| ¹H | 1.85 ppm | m (1H) | Cyclopropyl methine (CH) attached to ring. |
| ¹H | 0.95 ppm | m (2H) | Cyclopropyl methylene (cis). |
| ¹H | 0.65 ppm | m (2H) | Cyclopropyl methylene (trans). |
| ¹⁹F | -110.5 ppm | m | Characteristic of meta-substituted fluoroarenes. |
Note: The "dt" splitting in the aromatic region arises from coupling to the Fluorine atom (
Applications in Drug Discovery[1]
This scaffold is a "privileged structure" for fragment-based drug design (FBDD).
Figure 2: Functional utility of the scaffold in medicinal chemistry workflows.
-
Metabolic Blocking: The C-F bond at position 3 blocks the metabolic "soft spot" on the phenyl ring, extending the half-life (
) of the final drug candidate. -
Solubility & Permeability: The cyclopropyl group increases lipophilicity (LogP) without the entropic penalty of a flexible alkyl chain, often improving cell permeability.
-
Late-Stage Diversification: The C-I bond is the weakest bond in the molecule (Bond Dissociation Energy ~65 kcal/mol), allowing it to be reacted last in a synthetic sequence to attach expensive heterocycles or chiral side chains.
Safety & Handling Protocols
-
Hazards:
-
Irritant: Causes skin and eye irritation.
-
Reactive: The C-I bond is light-sensitive. Store in amber vials.
-
-
Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
References
-
Synthesis of Cyclopropylboronic Acid & Suzuki Coupling
-
Lithium-Halogen Exchange Methodology
-
Bailey, W. F., & Patricia, J. J.[3] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 1988 .
-
-
Properties of 1,3-Difluoro-5-iodobenzene (Analogous Precursor)
-
PubChem CID 2778221. "1,3-Difluoro-5-iodobenzene."[4] National Institutes of Health.
-
-
Cyclopropyl Group in Medicinal Chemistry
-
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016 .
-
-
Commercial Availability of Precursors
-
Sigma-Aldrich Product No. 1435-51-4 (1,3-Dibromo-5-fluorobenzene).[5]
-
Sources
- 1. joss.tcnj.edu [joss.tcnj.edu]
- 2. 1123172-38-2 | 1-Bromo-3-(tert-butyl)-5-fluorobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 1,3-Dibromo-5-iodobenzene | CAS#:19752-57-9 | Chemsrc [chemsrc.com]
- 5. 1,3-ジブロモ-5-フルオロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
